

# The Discovery and Pharmacological Profile of Cimbi-36 (25B-NBOMe): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 25I-NBF hydrochloride

Cat. No.: B592884

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Copenhagen, Denmark - Cimbi-36, chemically known as 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine and also widely recognized as 25B-NBOMe, stands as a potent and selective serotonin 2A (5-HT<sub>2A</sub>) receptor agonist. Its discovery and subsequent development into a key research tool, particularly as the positron emission tomography (PET) radioligand [<sup>11</sup>C]Cimbi-36, have significantly advanced the study of the serotonergic system. This technical guide provides a comprehensive overview of the discovery, history, and detailed pharmacological characteristics of Cimbi-36, tailored for researchers, scientists, and drug development professionals.

## Discovery and Historical Development

The scientific journey of Cimbi-36 began with the synthesis of a class of N-benzylphenethylamines. The first documented synthesis of 25B-NBOMe was by Ralf Heim and his team at the Free University of Berlin in 1999.<sup>[1][2]</sup> However, it was the subsequent work by a team of researchers at the University of Copenhagen, including Jesper L. Kristensen, that led to its prominence as a valuable tool in neuroscience.<sup>[1]</sup> They successfully synthesized the carbon-11 labeled version, [<sup>11</sup>C]Cimbi-36, and validated its use as a PET radioligand for imaging the 5-HT<sub>2A</sub> receptor in the brain.<sup>[3]</sup> This development was a significant milestone, as [<sup>11</sup>C]Cimbi-36 was the first agonist PET radioligand to successfully image and quantify 5-HT<sub>2A</sub> receptors in the human brain, offering a more functional measure of the serotonergic system compared to antagonist radioligands.<sup>[4]</sup>

## Pharmacological Profile

Cimbi-36 is a potent full agonist at the 5-HT2A receptor.[3] Its high affinity and selectivity for this receptor subtype have been extensively characterized through in vitro and in vivo studies.

## Receptor Binding Affinities

The binding profile of Cimbi-36 has been determined through radioligand binding assays. The compound exhibits sub-nanomolar affinity for the human 5-HT2A receptor. While it is highly selective for the 5-HT2A receptor, it also shows affinity for the 5-HT2B and 5-HT2C receptors, albeit with lower potency in some studies.

Receptor Subtype	Binding Affinity (Ki, nM)	Reference
Human 5-HT2A	0.5	[3]
Human 5-HT2B	10	[3]
Human 5-HT2C	6.2	[3]

## Functional Potency

Functional assays, such as inositol phosphate accumulation and calcium mobilization assays, have been employed to determine the potency of Cimbi-36 as a 5-HT2A receptor agonist.

Assay Type	Potency (EC50, nM)	Reference
Inositol Phosphate Accumulation	Not explicitly found	
Calcium Mobilization	40	[2]

## Experimental Protocols

The characterization of Cimbi-36 has relied on a variety of standard and advanced experimental techniques. Below are detailed methodologies for key experiments.

### Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Cimbi-36 for serotonin receptors.

**Methodology:**

- **Membrane Preparation:** Membranes are prepared from cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.
- **Assay Buffer:** A suitable buffer, typically 50 mM Tris-HCl with additives, is used.
- **Radioligand:** A specific radioligand, such as [ $^3\text{H}$ ]ketanserin for 5-HT2A receptors, is used at a concentration near its  $K_d$  value.
- **Competition Assay:** Increasing concentrations of unlabeled Cimbi-36 are incubated with the membranes and the radioligand.
- **Incubation:** The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
- **Filtration:** The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- **Washing:** The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
- **Scintillation Counting:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The  $\text{IC}_{50}$  value (concentration of Cimbi-36 that inhibits 50% of specific radioligand binding) is determined and converted to a  $K_i$  value using the Cheng-Prusoff equation.

## Calcium Mobilization Assay

**Objective:** To determine the functional potency ( $\text{EC}_{50}$ ) of Cimbi-36 as a 5-HT2A receptor agonist.

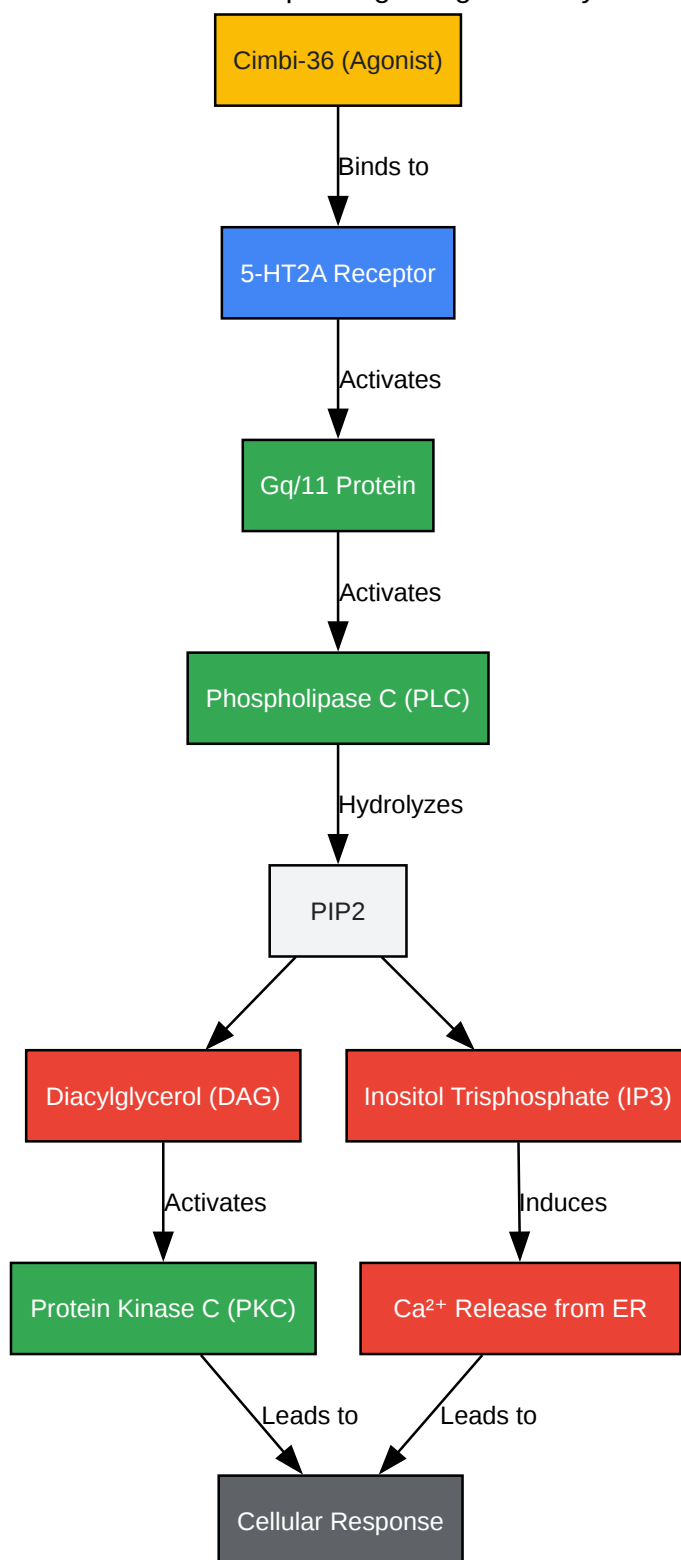
**Methodology:**

- **Cell Culture:** Cells expressing the human 5-HT2A receptor are cultured in appropriate media.

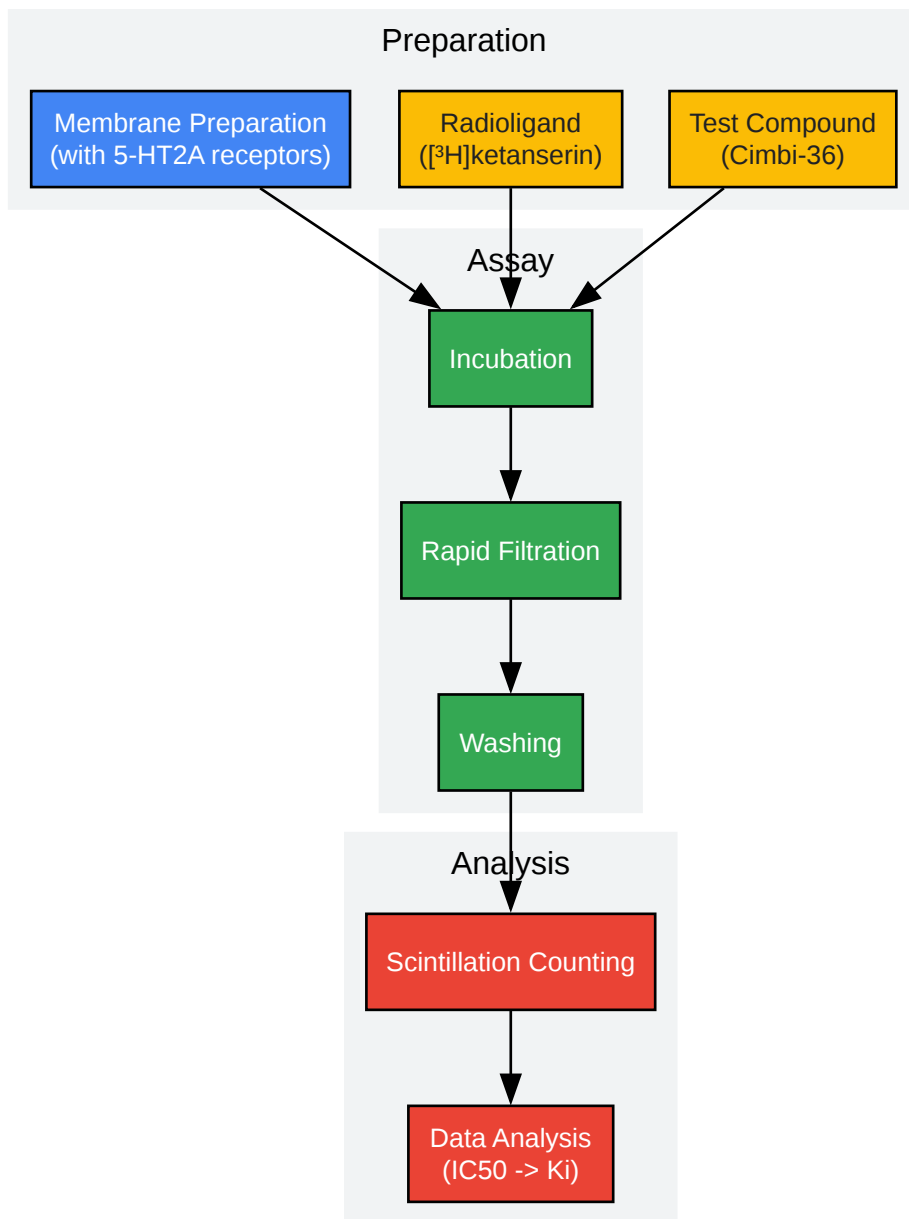
- **Calcium Indicator Loading:** Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- **Compound Addition:** Increasing concentrations of Cimbi-36 are added to the cells.
- **Fluorescence Measurement:** Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity of the calcium indicator using a fluorescence plate reader or a microscope.
- **Data Analysis:** The EC50 value (concentration of Cimbi-36 that produces 50% of the maximal response) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

## Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

5-HT<sub>2A</sub> Receptor Signaling Pathway

## Radioligand Binding Assay Workflow



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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)